Zoniporide mesylate hemihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zoniporide mesylate hemihydrate is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1). This compound has been primarily investigated for its cardioprotective properties, particularly in reducing myocardial ischemic injury during high-risk surgeries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of zoniporide mesylate hemihydrate involves the reaction of quinoline derivatives with pyrazole compounds. The key steps include:
Formation of the quinoline core: This is achieved through cyclization reactions involving appropriate starting materials.
Introduction of the pyrazole moiety: This step involves the reaction of the quinoline derivative with a pyrazole compound under specific conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the pH, temperature, and solvent systems used during the synthesis .
Chemical Reactions Analysis
Types of Reactions: Zoniporide mesylate hemihydrate undergoes several types of chemical reactions, including:
Oxidation: Catalyzed by aldehyde oxidase, leading to the formation of 2-oxozoniporide (M1).
Hydrolysis: The guanidine moiety can be hydrolyzed to form carboxylic acid derivatives.
Common Reagents and Conditions:
Oxidation: Typically involves aldehyde oxidase as the catalyst.
Hydrolysis: Requires aqueous conditions and may be facilitated by acidic or basic catalysts.
Major Products:
2-Oxozoniporide (M1): The primary metabolite formed during oxidation.
Carboxylic acid derivatives: Formed during hydrolysis.
Scientific Research Applications
Cardiology: Used to reduce perioperative myocardial ischemic injury in high-risk surgery patients.
Pharmacology: Investigated for its role in modulating sodium-hydrogen exchange and its potential therapeutic benefits.
Toxicology: Studied for its metabolism and excretion profiles in different species.
Mechanism of Action
Zoniporide mesylate hemihydrate exerts its effects by selectively inhibiting the sodium-hydrogen exchanger isoform 1 (NHE-1). This inhibition reduces the influx of sodium ions into cells, thereby decreasing intracellular calcium levels and protecting cardiac cells from ischemic damage . The primary molecular target is NHE-1, and the pathway involves modulation of ion exchange across cellular membranes .
Comparison with Similar Compounds
- Rimeporide
- Cariporide
- Benzoylguanidine
Comparison: Zoniporide mesylate hemihydrate is unique due to its high selectivity and potency as an NHE-1 inhibitor. Compared to other similar compounds, it exhibits superior cardioprotective properties and has been shown to effectively reduce myocardial ischemic injury .
Properties
CAS No. |
336881-22-2 |
---|---|
Molecular Formula |
C36H42N12O9S2 |
Molecular Weight |
850.9 g/mol |
IUPAC Name |
5-cyclopropyl-N-(diaminomethylidene)-1-quinolin-5-ylpyrazole-4-carboxamide;methanesulfonic acid;hydrate |
InChI |
InChI=1S/2C17H16N6O.2CH4O3S.H2O/c2*18-17(19)22-16(24)12-9-21-23(15(12)10-6-7-10)14-5-1-4-13-11(14)3-2-8-20-13;2*1-5(2,3)4;/h2*1-5,8-10H,6-7H2,(H4,18,19,22,24);2*1H3,(H,2,3,4);1H2 |
InChI Key |
HGNAEEHUNCEYEO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)N=C(N)N.C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)N=C(N)N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.